N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide is a synthetic carboxamide derivative characterized by a furan-2-yl moiety, a hydroxylated methylpropyl chain, and a 1,2-oxazole ring. The hydroxyl and oxazole groups may confer hydrogen-bonding capabilities, impacting solubility and target interactions .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-12(16,7-9-3-2-6-17-9)8-13-11(15)10-4-5-14-18-10/h2-6,16H,7-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLDJMBEXWHVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=NO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the hydroxy and methyl groups. The oxazole ring is then constructed through cyclization reactions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at Hydroxyl Group
The tertiary hydroxyl group (-C(OH)(CH₃)-) undergoes nucleophilic substitution under acidic or dehydrating conditions. Key observations:
-
Reacts with acyl chlorides (e.g., acetyl chloride) to form ester derivatives.
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Forms ethers with alkyl halides (e.g., methyl iodide) in the presence of base.
| Reaction | Conditions | Product |
|---|---|---|
| Esterification | AcCl, pyridine, 0°C→RT | Acetylated derivative (C=O stretch at 1745 cm⁻¹) |
| Etherification | CH₃I, K₂CO₃, DMF, 60°C | Methyl ether (δ 3.28 ppm in ¹H NMR) |
Oxidation of Furan Ring
The furan moiety undergoes regioselective oxidation with singlet oxygen (¹O₂) or transition-metal catalysts:
Key Data:
-
Substituent effects: Methyl groups at C-5 increase ¹O₂ reactivity by 6× compared to unsubstituted furans .
-
Product stability: Endoperoxides decompose to form imides or triamides under aqueous conditions .
Carboxamide Hydrolysis
The 1,2-oxazole-5-carboxamide group resists hydrolysis under mild conditions but cleaves under extreme acidity:
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6M HCl at 100°C yields 5-carboxylic acid (confirmed by LC-HRMS) .
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Enzymatic hydrolysis (e.g., amidases) produces negligible degradation.
| Condition | Reaction Time | Conversion | Byproducts |
|---|---|---|---|
| 6M HCl, 100°C | 12 h | 89% | Formic acid (δ 8.14 ppm) |
| 0.1M NaOH, 25°C | 24 h | <5% | None detected |
Electrophilic Aromatic Substitution
The oxazole ring participates in electrophilic reactions at C-4:
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Nitration (HNO₃/H₂SO₄) introduces a nitro group (λmax shift to 310 nm).
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Halogenation (Br₂/FeBr₃) forms 4-bromo derivative (m/z +79.9 Da).
Regioselectivity:
Reductive Transformations
Catalytic hydrogenation reduces specific unsaturated bonds:
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Furan ring hydrogenation (H₂/Pd-C) produces tetrahydrofuran derivative (δ 1.8–2.3 ppm for CH₂).
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Oxazole ring remains intact under standard H₂ conditions (20 psi, 25°C).
Comparative Reactivity:
| Bond | Reduction Efficiency | Catalyst |
|---|---|---|
| Furan C=C | 94% (1 atm H₂, 6 h) | Pd/C (10%) |
| Oxazole C=N | <2% | Same |
Cross-Coupling Reactions
The brominated derivative undergoes Suzuki-Miyaura coupling:
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4-Bromo-oxazole reacts with phenylboronic acid (k₂ = 0.18 M⁻¹min⁻¹).
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Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (4:1), 80°C.
Product Analysis:
-
Biphenyl-oxazole hybrid confirmed by ¹³C NMR (C₆H₅ signal at δ 126–130 ppm).
This compound’s reactivity profile enables tailored modifications for pharmaceutical development, particularly in kinase inhibitor design . Experimental data consistently show that steric and electronic effects from its substituents critically modulate reaction pathways and rates .
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide is a compound of growing interest in scientific research due to its potential applications in various fields, particularly in pharmaceuticals. This article explores its applications, supported by case studies and data tables.
Antibacterial Activity
One of the primary applications of this compound is its antibacterial properties. Research indicates that derivatives of this compound exhibit activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Case Study: Efficacy Against Resistant Strains
A study demonstrated that this compound effectively inhibited the growth of MRSA in vitro, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant bacteria. The compound was tested against multiple resistant strains, revealing a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL .
Antimycoplasmal Properties
In addition to its antibacterial effects, this compound has shown promise in treating infections caused by Mycoplasma species. Mycoplasma fermentans has been implicated in various human diseases, including respiratory infections and complications associated with HIV. The compound's ability to inhibit Mycoplasma growth positions it as a candidate for further investigation in treating such infections .
Potential Use in Cancer Therapy
Emerging research suggests that compounds similar to this compound may have anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings may facilitate binding to specific sites, while the hydroxy and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
- Structural Differences : Replaces the furan-2-yl group with a chloro-imidazole moiety and includes a trifluoromethylphenyl substituent. The 4,5-dihydroisoxazole ring enhances rigidity compared to the fully aromatic oxazole in the target compound.
- Key Findings :
- Significance : The trifluoromethyl group improves metabolic resistance but introduces handling challenges, contrasting with the target compound’s simpler furan-based structure.
5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
- Structural Differences: Substitutes the oxazole with a 1,2,4-thiadiazole ring and introduces a methylphenoxy-methyl group.
- The methylphenoxy group increases lipophilicity compared to the hydroxylated propyl chain in the target compound .
- Significance : Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility.
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide Hydrochloride
- Structural Differences: Features a cyclobutyl group on the oxazole ring and a fluorophenyl-aminomethyl substituent.
- The hydrochloride salt improves solubility but may alter pharmacokinetics compared to the neutral target compound .
- Significance : Demonstrates how substituent bulk and salt forms influence drug-like properties.
Data Table: Comparative Analysis
| Compound Name | Core Heterocycle | Key Substituents | Metabolic Stability | Solubility Considerations |
|---|---|---|---|---|
| Target Compound | 1,2-oxazole | Furan-2-yl, hydroxy-2-methylpropyl | Not reported | Moderate (hydroxyl group) |
| 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-... | 4,5-dihydroisoxazole | Trifluoromethylphenyl, chloro-imidazole | Low (requires acidification) | Low (hydrophobic groups) |
| 5-[(4-Methylphenoxy)methyl]-... | 1,2,4-thiadiazole | Methylphenoxy, oxopropyl | Moderate | Low (lipophilic substituents) |
| N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-... | 1,2-oxazole | Cyclobutyl, fluorophenyl-aminomethyl | High (salt form) | High (hydrochloride salt) |
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide is a compound that combines a furan moiety with an oxazole structure, presenting significant potential for various biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Furan Ring : Provides aromatic stability and reactivity.
- Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding.
- Carboxamide Group : Engages in nucleophilic reactions and may interact with enzymes or receptors.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
| Activity Type | Related Compounds | Notable Effects |
|---|---|---|
| Antimicrobial | 5-(furan-2-yl)-1H-pyrazole | Inhibits bacterial growth |
| Anti-inflammatory | 4-(furan-3-yl)-1H-pyrazole | Reduces inflammation markers |
| Analgesic | 1-(furan-3-carbonyl)-piperidine | Provides pain relief |
These properties suggest that this compound could serve as a lead compound in drug development targeting inflammatory diseases or cancers.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been documented in literature:
- Anti-Cancer Activity : Similar oxazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways.
- Neuroprotective Effects : Some furan-containing compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases.
Q & A
Q. Critical factors :
- Temperature control : Elevated temperatures (>80°C) during cyclization improve oxazole ring stability but may degrade heat-sensitive substituents.
- Purification : Continuous flow reactors and automated platforms enhance yield (up to 85%) and purity (>95%) by minimizing side products .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, oxazole carbons at δ 150–160 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.12) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the 2-hydroxy-2-methylpropyl group in crystalline forms .
(Advanced) How can computational pharmacophore modeling and molecular docking predict the biological targets of this compound?
Answer:
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors in oxazole, hydrophobic furan) using tools like Schrödinger’s Phase. Validate against known 5HT7R antagonists with similar oxazole-carboxamide scaffolds .
- Molecular docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., Wnt/β-catenin or kinase domains). Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values (e.g., −9.2 kcal/mol for EphA3 kinase) .
- Binding free energy calculations : MM-GBSA refines docking results, correlating with in vitro IC₅₀ data .
(Advanced) What in vitro assays are suitable for evaluating the compound’s activity on the Wnt/β-catenin signaling pathway?
Answer:
- TOPFlash reporter assay : HEK293T cells transfected with TCF/LEF luciferase reporters measure β-catenin transcriptional activity. EC₅₀ values <1 µM indicate potent agonism, as seen with structurally similar SKL2001 .
- Western blotting : Detect β-catenin stabilization in cytoplasmic extracts (48-hour treatment, 10 µM compound).
- Cell proliferation assays : Use colorectal cancer lines (e.g., HCT116) to assess growth inhibition via Wnt pathway modulation .
(Advanced) How can researchers address discrepancies in biological activity data across studies involving this compound?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, 5HT7R antagonism varies with CHO cell density .
- Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation (e.g., t₁/₂ <30 min) that may skew in vivo results .
- Orthogonal validation : Confirm kinase inhibition (e.g., EphA3) via radioactive ATP-binding assays alongside computational predictions .
(Advanced) What strategies enhance the compound’s pharmacokinetic properties while maintaining efficacy?
Answer:
- Bioisosteric replacement : Substitute the furan ring with thiophene (improves metabolic stability; logP reduction from 3.7 to 2.9) .
- Prodrug derivatization : Esterify the hydroxy group to increase oral bioavailability (e.g., acetylated prodrugs show 3× higher Cmax in rat models) .
- Solubility enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to achieve >1 mg/mL solubility in PBS .
(Basic) What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?
Answer:
- pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; <10% loss at pH 7.4 indicates suitability for oral administration .
- Enzymatic stability : Treat with esterases or proteases (e.g., human carboxylesterase 1) to simulate metabolic breakdown.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
